Cas no 81778-11-2 (Benzene, 1-(bromomethyl)-2,4,5-trichloro-)

Benzene, 1-(bromomethyl)-2,4,5-trichloro-, is a halogenated aromatic compound characterized by its bromomethyl and trichloro substituents on the benzene ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The presence of both bromine and chlorine atoms enhances its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its stability under controlled conditions makes it a reliable reagent for fine chemical manufacturing. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. Proper storage and handling are essential to maintain its purity and reactivity for synthetic applications.
Benzene, 1-(bromomethyl)-2,4,5-trichloro- structure
81778-11-2 structure
商品名:Benzene, 1-(bromomethyl)-2,4,5-trichloro-
CAS番号:81778-11-2
MF:C7H4Cl3Br
メガワット:274.36966
CID:703009
PubChem ID:13944989

Benzene, 1-(bromomethyl)-2,4,5-trichloro- 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(bromomethyl)-2,4,5-trichloro-
    • 1-(bromomethyl)-2,4,5-trichlorobenzene
    • SCHEMBL9396186
    • 2,4,5-Trichlorobenzyl bromide
    • 2,4,5-trichlorophenylmethyl bromide
    • DTXSID80552991
    • (2,4,5-trichlorophenyl)methyl bromide
    • 81778-11-2
    • PHDKMRIKFBWJGE-UHFFFAOYSA-N
    • インチ: InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
    • InChIKey: PHDKMRIKFBWJGE-UHFFFAOYSA-N
    • ほほえんだ: Clc1cc(CBr)c(Cl)cc1Cl

計算された属性

  • せいみつぶんしりょう: 271.85620g/mol
  • どういたいしつりょう: 271.85620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 密度みつど: 1.8±0.0 g/cm3
  • ふってん: 291.6±0.0 °C at 760 mmHg
  • フラッシュポイント: 146.8±0.0 °C
  • じょうきあつ: 0.0±0.0 mmHg at 25°C

Benzene, 1-(bromomethyl)-2,4,5-trichloro- セキュリティ情報

Benzene, 1-(bromomethyl)-2,4,5-trichloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013028032-250mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 97%
250mg
$470.40 2023-09-01
Key Organics Ltd
PS-13890-50mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 >90%
50mg
£102.00 2025-02-09
Alichem
A013028032-1g
2,4,5-Trichlorobenzyl bromide
81778-11-2 97%
1g
$1549.60 2023-09-01
Apollo Scientific
OR61083-250mg
2,4,5-Trichlorobenzyl bromide
81778-11-2
250mg
£27.00 2025-02-20
Apollo Scientific
OR61083-1g
2,4,5-Trichlorobenzyl bromide
81778-11-2
1g
£80.00 2025-02-20
Alichem
A013028032-500mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 97%
500mg
$839.45 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1841305-1g
2,4,5-Trichlorobenzyl Bromide
81778-11-2 98%
1g
¥840.00 2024-07-28
Key Organics Ltd
PS-13890-10mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-13890-1mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-13890-5mg
2,4,5-Trichlorobenzyl bromide
81778-11-2 >90%
5mg
£46.00 2025-02-09

Benzene, 1-(bromomethyl)-2,4,5-trichloro- 関連文献

Benzene, 1-(bromomethyl)-2,4,5-trichloro-に関する追加情報

Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2): A Comprehensive Overview

Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural and functional properties. This compound, characterized by a benzene ring substituted with a bromomethyl group at the 1-position and three chlorine atoms at the 2, 4, and 5-positions, exhibits a high degree of reactivity that makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) positions it as a versatile building block for the construction of more complex chemical entities. The presence of the bromomethyl group (–CH2Br) provides a reactive site for nucleophilic substitution reactions, while the chlorine atoms introduce electron-withdrawing effects that can influence the electronic properties of the benzene ring. This combination of features makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to modern drug discovery and development.

In recent years, there has been growing interest in the application of halogenated aromatic compounds like Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) in medicinal chemistry. These compounds have been explored as intermediates for the synthesis of antiviral, anticancer, and anti-inflammatory agents. For instance, studies have demonstrated that halogenated benzenes can serve as precursors to bioactive molecules by undergoing sequential functionalization steps that introduce pharmacophoric groups essential for biological activity.

One notable area of research involves the use of Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in anticancer therapies. By leveraging the reactivity of the bromomethyl group and the electronic influence of the chlorine substituents, researchers have been able to design novel kinase inhibitors with improved selectivity and potency. These efforts have led to the identification of promising candidates for further preclinical evaluation.

The synthetic utility of Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) has also been highlighted in recent publications focusing on fragment-based drug design. Fragment-based approaches involve identifying small molecular fragments that can bind to target proteins with high affinity. These fragments can then be elaborated through iterative chemical modifications to generate lead compounds. The compound’s unique structure provides an excellent starting point for such endeavors due to its ability to undergo multiple rounds of functionalization while maintaining a stable scaffold.

In addition to its applications in drug discovery, Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) has found utility in materials science. Halogenated aromatic compounds are known for their ability to form stable organic semiconductors and conductive polymers. The electron-withdrawing nature of chlorine substituents can enhance charge transport properties in these materials, making them suitable for applications in organic electronics such as light-emitting diodes (OLEDs) and organic photovoltaics.

The synthesis of Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) typically involves multi-step reactions starting from commercially available precursors such as benzene or chlorobenzene derivatives. Key steps often include halogenation followed by bromination or vice versa depending on synthetic strategy. The use of palladium or nickel catalysts can facilitate cross-coupling reactions that are essential for introducing new functional groups into the benzene ring while preserving regioselectivity.

Recent advances in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly exploring solvent-free conditions and catalytic methods that minimize waste and energy consumption. For example, microwave-assisted synthesis has been shown to accelerate reaction times while maintaining high yields and purity levels.

The handling and storage of Benzene, 1-(bromomethyl)-2,4,5-trichloro- (CAS No. 81778-11-2) require careful consideration due to its reactivity and potential interactions with other chemicals. It should be stored in an inert atmosphere under cool conditions to prevent degradation or unwanted side reactions from occurring during storage or transport.

In conclusion,Benzene,1-(bromomethyl)-2,4,5-trichloro- (CAS No.< strong >81778< strong >-11< strong >-2) is a multifaceted compound with broad applications across pharmaceutical chemistry and materials science.
Its unique structural features make it an invaluable intermediate for constructing complex molecules with potential biological activity.
The ongoing research into its synthetic applications continues to expand its utility,
paving the way for new discoveries in drug development
and advanced materials.
As our understanding
of this compound grows,
its role
in modern chemistry is
set
to become even more significant.

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